5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one
Description
Properties
CAS No. |
88094-09-1 |
|---|---|
Molecular Formula |
C14H14BrClN2O2 |
Molecular Weight |
357.63 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI Key |
YLQFNKAIDDRPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group can be introduced through the bromination of benzyl alcohol using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Final Coupling Reaction: The bromobenzyl intermediate is then coupled with the pyridazinone core in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of alcohols or amines.
Scientific Research Applications
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one can be contextualized against related compounds through the following categories:
Pyridazinone Derivatives with FPR Activity
highlights pyridazin-3(2H)-one derivatives as FPR ligands. For example:
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : This compound is a potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis. Its 4-methoxybenzyl group contrasts with the target compound’s 4-bromophenylmethoxy substituent, suggesting that bulkier, electron-withdrawing groups (e.g., bromine) may alter receptor selectivity or binding kinetics .
- Compounds with 3-methoxybenzyl vs. 4-methoxybenzyl substituents : These exhibit mixed FPR1/FPR2 activity, indicating that substituent position on the benzyl group influences receptor specificity. The target compound’s 4-bromophenylmethoxy group may confer distinct steric or electronic effects compared to methoxy analogs .
Oxadiazole Derivatives with Anti-inflammatory Activity
reports 1,3,4-oxadiazole derivatives with anti-inflammatory properties:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The 4-bromophenyl and 4-chlorophenyl groups mirror the halogenated substituents in the target compound but within an oxadiazole scaffold .
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Shows 61.9% activity, suggesting electron-donating groups (e.g., methoxy) may enhance efficacy slightly compared to chloro substituents .
Key Insight: The pyridazinone core in the target compound may offer distinct pharmacokinetic or target-binding advantages over oxadiazoles, which are structurally more rigid.
Pyrazolone and Tetrazole Derivatives
- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one () : Shares halogenated substituents (Br, Cl) but in a pyrazolone scaffold. Its molecular weight (m/z 381) and bromine-rich structure suggest high reactivity, though its biological activity remains uncharacterized .
- 5-(4-Bromophenyl)-2-dodecyl-2H-tetrazole (): Features a long dodecyl chain, enhancing lipophilicity.
Key Insight: Heterocycle choice (pyridazinone vs. pyrazolone, tetrazole) significantly impacts physicochemical properties and downstream applications.
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14BrClN2O2
- Molecular Weight : 345.62 g/mol
- CAS Number : 1393813-42-7
Synthesis
The compound is synthesized through a multi-step process involving the bromination of phenolic compounds followed by methoxy and chloro substitutions. The synthetic route typically includes:
- Bromination of 4-bromobenzyl alcohol.
- Formation of the pyridazine ring via cyclization.
- Final modifications to achieve the desired functional groups.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound with a bromine substitution showed potent inhibitory effects against human non-small cell lung cancer (A549) cells with an IC50 value of 0.46 µM, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 4.98 µM) .
Table 1: Comparative Anticancer Potency
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Fluorouracil | 4.98 ± 0.41 | Inhibits DNA synthesis |
| Compound with 4-Bromo | 0.46 ± 0.02 | Induces apoptosis via caspase activation |
| Compound with 4-Chloro | 3.14 ± 0.29 | Induces apoptosis through mitochondrial pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : It has been shown to activate the caspase pathway, leading to programmed cell death in cancer cells .
- Inhibition of Proliferation : The compound disrupts cellular proliferation by interfering with the cell cycle, particularly affecting G1/S transition phases.
Case Studies
- Study on A549 Cells : A study demonstrated that treatment with the compound led to a reduction in anti-apoptotic proteins (Bcl-2) and an increase in pro-apoptotic proteins (Bax), confirming its role in promoting apoptosis .
- In Vivo Studies : Animal models treated with similar pyridazinone derivatives exhibited reduced tumor sizes and improved survival rates, suggesting potential for therapeutic use in oncology.
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Standard protocols for evaluating cytotoxicity and organ-specific toxicity are recommended for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
